4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine typically involves a two-step substitution reaction. Initially, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is reacted with triethylamine in dichloromethane under ice bath conditions. This is followed by the addition of isovaleryl chloride at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine primarily undergoes substitution reactions. It is a key reagent in Suzuki–Miyaura coupling reactions, where it reacts with various electrophiles in the presence of a palladium catalyst to form carbon-carbon bonds .
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: Mild temperatures, typically around 50-80°C, and inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential in creating biologically active compounds.
Medicine: Explored for its role in synthesizing pharmaceutical intermediates and potential drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophilic organic group, forming a palladium complex.
Transmetalation: The boronic acid derivative transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)carbamate
Uniqueness
4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. Its combination of chloro and fluoro substituents, along with the boronic ester group, makes it a versatile and valuable reagent in organic synthesis .
Properties
Molecular Formula |
C12H16BClFNO2 |
---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
4-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,16H2,1-4H3 |
InChI Key |
HXCHYCONAMVNIJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)N)Cl |
Origin of Product |
United States |
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